(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-fluorophenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the thiazolidinone ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, thiazolidinone derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their anti-inflammatory, antidiabetic, and neuroprotective properties.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methoxy groups, along with the fluorophenyl and thioxo groups, provides a distinct profile that can be exploited for various applications.
Properties
Molecular Formula |
C19H16FNO3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16FNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
HTKWLTBYEAQMFL-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.